molecular formula C18H26OSi2 B11944554 (Oxybis(2,1-phenylene))bis(trimethylsilane) CAS No. 18055-73-7

(Oxybis(2,1-phenylene))bis(trimethylsilane)

Cat. No.: B11944554
CAS No.: 18055-73-7
M. Wt: 314.6 g/mol
InChI Key: JPFXLVNHJPVYDO-UHFFFAOYSA-N
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Description

(Oxybis(2,1-phenylene))bis(trimethylsilane) is a chemical compound with the molecular formula C18H26OSi2. It is also known by other names such as 1,2-Bis(trimethylsiloxy)benzene and 1,2-Benzenediol bis(trimethylsilyl) ether . This compound is characterized by the presence of two trimethylsiloxy groups attached to a benzene ring through oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Oxybis(2,1-phenylene))bis(trimethylsilane) typically involves the reaction of 1,2-dihydroxybenzene (catechol) with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine . The reaction proceeds as follows:

C6H4(OH)2+2ClSi(CH3)3C6H4(OSi(CH3)3)2+2HCl\text{C}_6\text{H}_4(\text{OH})_2 + 2 \text{ClSi(CH}_3)_3 \rightarrow \text{C}_6\text{H}_4(\text{OSi(CH}_3)_3)_2 + 2 \text{HCl} C6​H4​(OH)2​+2ClSi(CH3​)3​→C6​H4​(OSi(CH3​)3​)2​+2HCl

The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

While specific industrial production methods for (Oxybis(2,1-phenylene))bis(trimethylsilane) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Oxybis(2,1-phenylene))bis(trimethylsilane) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols.

    Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Substitution: Reagents such as halides or alkoxides can be used to replace the trimethylsilyl groups.

Major Products

    Oxidation: The major products are silanols.

    Substitution: The products depend on the substituent introduced, such as halogenated or alkoxylated derivatives.

Scientific Research Applications

(Oxybis(2,1-phenylene))bis(trimethylsilane) has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Oxybis(2,1-phenylene))bis(trimethylsilane) primarily involves its ability to protect hydroxyl groups during chemical reactions. The trimethylsilyl groups prevent unwanted side reactions by temporarily masking the hydroxyl groups. This protection is crucial in multi-step synthesis processes where selective reactivity is required .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis(trimethylsiloxy)benzene
  • 1,2-Benzenediol bis(trimethylsilyl) ether

Uniqueness

(Oxybis(2,1-phenylene))bis(trimethylsilane) is unique due to its specific structure, which provides effective protection for diols in synthetic chemistry. Its stability and ease of removal make it a preferred choice over other silyl ethers .

Properties

CAS No.

18055-73-7

Molecular Formula

C18H26OSi2

Molecular Weight

314.6 g/mol

IUPAC Name

trimethyl-[2-(2-trimethylsilylphenoxy)phenyl]silane

InChI

InChI=1S/C18H26OSi2/c1-20(2,3)17-13-9-7-11-15(17)19-16-12-8-10-14-18(16)21(4,5)6/h7-14H,1-6H3

InChI Key

JPFXLVNHJPVYDO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=CC=C1OC2=CC=CC=C2[Si](C)(C)C

Origin of Product

United States

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